5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one
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Overview
Description
4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one: is an organic compound that features a pyrazolone core substituted with a phenyl group at the 3-position and a mercaptopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized via the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to yield 3-phenyl-1H-pyrazol-5(4H)-one.
Introduction of the Mercaptopropyl Group: The mercaptopropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-phenyl-1H-pyrazol-5(4H)-one with 3-chloropropyl mercaptan in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols or thiols.
Substitution: The pyrazolone core can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. It is also employed in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as an antioxidant and anti-inflammatory agent. Its mercaptopropyl group can scavenge free radicals, while the pyrazolone core can inhibit enzymes involved in inflammatory pathways.
Industry
In industry, 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one is used in the development of advanced materials such as polymers and nanocomposites. It can also serve as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, modulating their activity. The pyrazolone core can interact with active sites of enzymes, inhibiting their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: Lacks the mercaptopropyl group, making it less versatile in terms of chemical reactivity and applications.
4-(3-Mercaptopropyl)-1H-pyrazol-5(4H)-one: Lacks the phenyl group, which may reduce its stability and binding affinity in certain applications.
4-(3-Mercaptopropyl)-3-methyl-1H-pyrazol-5(4H)-one: Substitutes the phenyl group with a methyl group, altering its electronic properties and reactivity.
Uniqueness
4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the mercaptopropyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
7767-85-3 |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-phenyl-4-(3-sulfanylpropyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C12H14N2OS/c15-12-10(7-4-8-16)11(13-14-12)9-5-2-1-3-6-9/h1-3,5-6,10,16H,4,7-8H2,(H,14,15) |
InChI Key |
BQSYIMJSEIBWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2CCCS |
Origin of Product |
United States |
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